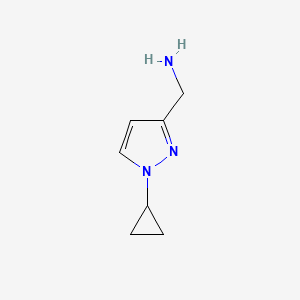

(1-cyclopropyl-1H-pyrazol-3-yl)methanamine

Description

General Context of Pyrazole (B372694) Scaffolds in Synthetic Methodologies

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone in the synthesis of a wide range of biologically active compounds. nih.govresearchgate.net Their prevalence in pharmaceuticals and agrochemicals stems from their ability to engage in various biological interactions. nih.govmdpi.com The pyrazole nucleus is a key structural feature in numerous approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

The synthesis of pyrazole derivatives is well-established, with a variety of methods available to the modern chemist. nih.gov These synthetic routes offer flexibility in introducing a wide array of substituents onto the pyrazole core, allowing for the fine-tuning of the molecule's properties. mdpi.com

Common Synthetic Strategies for Pyrazole Scaffolds

| Method | Description | Key Features |

|---|---|---|

| Knorr Pyrazole Synthesis | Condensation of a β-diketone with a hydrazine (B178648) derivative. | A classic and widely used method for preparing substituted pyrazoles. |

| Paal-Knorr Synthesis | Similar to the Knorr synthesis, it involves the reaction of a 1,4-dicarbonyl compound with hydrazine. | Versatile for creating various substituted pyrazoles. |

| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne. | Allows for the construction of the pyrazole ring with good control over regioselectivity. nih.gov |

| Reaction of α,β-Unsaturated Carbonyls | Cyclocondensation of α,β-unsaturated aldehydes or ketones with hydrazines. | Provides access to a range of pyrazole derivatives. mdpi.com |

Significance of Cyclopropyl (B3062369) Moieties in Molecular Construction

The incorporation of a cyclopropyl group into a molecule can have profound effects on its conformational properties and metabolic stability. acs.org This three-membered carbocycle is the smallest stable cycloalkane and its unique electronic and steric properties make it a valuable tool in molecular design. The high degree of s-character in the C-H bonds and the bent nature of the C-C bonds give the cyclopropyl ring some characteristics of a double bond. acs.org

In medicinal chemistry, the cyclopropyl moiety is often introduced to:

Enhance Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation, leading to stronger binding to biological targets.

Improve Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug. nih.gov

Increase Lipophilicity: This can improve a molecule's ability to cross cell membranes.

Fine-tune Electronic Properties: The cyclopropyl group can influence the acidity or basicity of nearby functional groups.

Overview of Methanamine Functionalities as Versatile Synthetic Intermediates

The methanamine (or aminomethyl) group is a primary amine attached to a methylene (B1212753) (-CH2-) linker. This functional group is a versatile synthetic handle, serving as a nucleophile or a point for further functionalization. The presence of a primary amine allows for the formation of amides, sulfonamides, ureas, and other derivatives, making it a key building block in the construction of combinatorial libraries for drug discovery.

The introduction of a methanamine group can also impart desirable physicochemical properties to a molecule, such as increased water solubility and the ability to form salt bridges with biological targets.

Historical Context and Evolution of Synthetic Approaches to Analogous Systems

The synthesis of substituted pyrazoles dates back to the late 19th century with the pioneering work of Ludwig Knorr. researchgate.net Since then, a vast number of synthetic methods have been developed to access a wide array of pyrazole derivatives. The synthesis of pyrazoles bearing a cyclopropyl group has been an area of active research, driven by the beneficial properties imparted by this moiety.

While a specific, detailed synthesis of (1-cyclopropyl-1H-pyrazol-3-yl)methanamine is not extensively documented in publicly available literature, its synthesis can be envisioned through established synthetic routes for analogous compounds. For instance, the synthesis of N-(3-cyclopropyl-1H-pyrazol-5-yl) and N-(5-cyclopropyl-1H-pyrazol-3-yl) derivatives is well-documented in the patent literature, often as part of the development of new therapeutic agents. google.com

A plausible synthetic strategy for this compound could involve the following conceptual steps:

Formation of a Cyclopropyl-Containing Precursor: A key starting material would be a β-diketone or an α,β-unsaturated ketone bearing a cyclopropyl group.

Pyrazole Ring Formation: Reaction of this precursor with a suitable hydrazine would yield the cyclopropyl-substituted pyrazole core. The choice of hydrazine (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) would determine the substitution pattern on the pyrazole nitrogen.

Introduction of the Methanamine Functionality: This could be achieved through various methods, such as the reduction of a nitrile or an amide derivative at the 3-position of the pyrazole ring. Alternatively, a protected aminomethyl group could be introduced early in the synthesis and deprotected in the final step.

The synthesis of constitutional isomers such as (5-cyclopropyl-1H-pyrazol-3-yl)methanamine has been reported, suggesting the chemical feasibility of preparing the target compound. bldpharm.com The specific regiochemical outcome of the pyrazole ring formation would be a critical aspect to control in any synthetic endeavor.

An in-depth exploration of the synthetic pathways leading to this compound reveals a multi-faceted approach, relying on the strategic construction and functionalization of the core pyrazole ring system. The methodologies encompass regioselective cyclization to form the heterocyclic core, the precise introduction of the cyclopropyl and methanamine moieties, and the use of advanced transition-metal-catalyzed reactions to functionalize pyrazole precursors.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1-cyclopropylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C7H11N3/c8-5-6-3-4-10(9-6)7-1-2-7/h3-4,7H,1-2,5,8H2 |

InChI Key |

QDIIXQUQTWLBJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=CC(=N2)CN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 1h Pyrazol 3 Yl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH2) attached to the methylene (B1212753) bridge is a potent nucleophile and a site for extensive functionalization. Its reactivity is typical of a primary alkylamine, allowing for the formation of a wide array of derivatives through reactions at the nitrogen atom.

The nucleophilic nature of the primary amine in (1-cyclopropyl-1H-pyrazol-3-yl)methanamine allows it to readily react with various electrophilic reagents to form stable amide, sulfonamide, and urea (B33335) derivatives. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Acylation: The reaction with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding N-acyl derivatives (amides). The formation of amide bonds is a cornerstone of organic and medicinal chemistry. rsc.org

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base, such as triethylamine (B128534) or pyridine, affords sulfonamides. vut.ac.za This transformation is widely used to synthesize compounds with a broad range of pharmacological activities.

Carbamoylation: The formation of ureas can be achieved by reacting the amine with isocyanates. An alternative two-step method involves reacting the amine with an agent like 4-nitrophenyl chloroformate to create a carbamate (B1207046) intermediate, which is then displaced by an amine or ammonia (B1221849) to yield the final urea derivative. researchgate.net

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), 0°C to RT |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM), RT |

| Carbamoylation | Phenyl Isocyanate (C₆H₅NCO) | Urea | Aprotic Solvent (e.g., THF), RT |

The nitrogen atom of the primary amine can be further substituted through alkylation and arylation reactions, leading to the formation of secondary and tertiary amines.

Alkylation: N-alkylation can be achieved through direct reaction with alkyl halides, although this method can sometimes lead to over-alkylation. A more controlled method is reductive amination, which involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). lookchem.com

Arylation: The formation of N-aryl bonds is most effectively accomplished using modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for coupling amines with aryl halides or triflates. nih.govwikipedia.org This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu, K₂CO₃). nih.govmdpi.comorganic-chemistry.org Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling with arylboronic acids, provide an alternative route. researchgate.net

| Reaction Type | Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | MeOH or other protic solvent, RT. lookchem.com |

| Buchwald-Hartwig Amination | Aryl Bromide, Pd Catalyst, Ligand, Base | Secondary Arylamine | Pd(OAc)₂, XPhos, NaOt-Bu, Toluene, Heat. wikipedia.org |

The primary amine functionality serves as a key starting point for the synthesis of various nitrogen-containing structures, including imines and complex heterocycles.

Imine Formation: The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of the corresponding imines (Schiff bases). This condensation is typically reversible and often catalyzed by acid. znaturforsch.com

Heterocycle Synthesis: The imine or iminium ion intermediates formed in the above reactions can undergo subsequent intramolecular cyclization reactions to form new heterocyclic rings. A notable example is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone and then cyclizes under acidic conditions. vut.ac.zaresearchgate.net For a Pictet-Spengler-type reaction to occur with this compound, the pyrazole (B372694) ring must act as the nucleophile in the ring-closing step. This requires the C4 or C5 position of the pyrazole to be sufficiently electron-rich to attack the electrophilic iminium ion intermediate. vut.ac.zathieme-connect.com Such reactions provide a powerful route to fused pyrazole-containing polycyclic systems. nih.govrsc.org

Reactivity of the Pyrazole Heterocyclic System

The pyrazole ring is an electron-rich aromatic heterocycle. Its reactivity is influenced by the two adjacent nitrogen atoms and the substituents at the N1 and C3 positions.

The aromatic nature of the pyrazole ring allows it to undergo substitution reactions, although the regioselectivity is strongly controlled by the existing substituents and the electronic properties of the ring.

Electrophilic Substitution: Pyrazoles are electron-rich systems, and electrophilic aromatic substitution is a characteristic reaction. nih.gov Due to the electronic effects of the two ring nitrogens, the C4 position is the most nucleophilic and is the preferred site for electrophilic attack in N-substituted pyrazoles. nih.govpharmaguideline.comresearchgate.net Reactions such as halogenation (with NBS or Br₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with SO₃/H₂SO₄) will predominantly yield the 4-substituted product. masterorganicchemistry.com The Vilsmeier-Haack reaction, using a mixture of DMF and POCl₃, is a highly effective method for introducing a formyl group at the C4 position of N-substituted pyrazoles, creating valuable synthetic intermediates. thieme-connect.comnih.govarkat-usa.org

Nucleophilic Substitution: Direct nucleophilic substitution on an unactivated pyrazole ring is generally difficult due to the ring's electron-rich character. encyclopedia.pub Such reactions typically require the presence of a good leaving group (e.g., a halogen) and/or strong electron-withdrawing groups to activate the ring. The C3 and C5 positions are the most susceptible to nucleophilic attack. nih.gov The Chichibabin reaction, the direct amination of a heterocycle using sodium amide, is known for pyridines but is not a common transformation for pyrazoles. wikipedia.orgscientificupdate.com Metalation of the pyrazole ring, typically at the most acidic C-H bond (C5 for N1-substituted pyrazoles), using strong bases like n-butyllithium, followed by quenching with an electrophile, provides an alternative route to functionalization. encyclopedia.pub

| Reaction Type | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | Pyrazole-4-carbaldehyde. arkat-usa.org |

| Metalation-Alkylation | 1. n-BuLi; 2. Electrophile (e.g., CH₃I) | C5 | 5-Alkylpyrazole |

For more complex molecular architectures, functionalization of the pyrazole ring via transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy. rsc.org These reactions typically require a pyrazole pre-functionalized with a halide (Br, I) or a triflate, which can be installed at a specific position (e.g., C4) via electrophilic substitution.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halopyrazole with a boronic acid or ester, forming a new C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups onto the pyrazole core. researchgate.netrsc.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halopyrazole with an alkene, providing access to styryl and other vinyl-substituted pyrazoles. vut.ac.zawikipedia.org Pyrazole-based ligands have themselves been used to catalyze Heck reactions. acs.org

Sonogashira Coupling: This reaction creates a C-C bond between a halopyrazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is the premier method for synthesizing alkynylpyrazoles. tandfonline.comwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: As mentioned previously, this reaction can be used to form a C-N bond by coupling a halopyrazole with a primary or secondary amine, providing a direct route to aminopyrazoles. nih.govresearchgate.net

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Halopyrazole + Boronic Acid/Ester | C-C (sp²-sp²) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base. organic-chemistry.org |

| Heck | Halopyrazole + Alkene | C-C (sp²-sp²) | Pd Catalyst (e.g., Pd(OAc)₂), Base. wikipedia.org |

| Sonogashira | Halopyrazole + Terminal Alkyne | C-C (sp²-sp) | Pd Catalyst, Cu(I) co-catalyst, Base. wikipedia.org |

| Buchwald-Hartwig | Halopyrazole + Amine | C-N (sp²-N) | Pd Catalyst, Ligand, Base. wikipedia.org |

Ring-Opening and Rearrangement Pathways of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This aromaticity confers significant stability to the core structure. nih.govnumberanalytics.com Consequently, ring-opening and rearrangement reactions of the pyrazole ring itself are generally energetically unfavorable and not commonly observed under standard chemical conditions. The reactivity of the pyrazole moiety typically involves electrophilic substitution, which occurs preferentially at the C4 position, or reactions at the nitrogen atoms. nih.govpharmaguideline.comnih.gov

While some complex rearrangements of pyrazole derivatives have been documented, they often require specific functionalities and harsh conditions, such as the thermal or photochemical activation of pyrazole nitrenes or the base-induced ring transformation of pyrazolium (B1228807) salts. mdpi.comresearchgate.net For a stable, substituted pyrazole like this compound, cleavage of the pyrazole core would require overcoming a substantial aromatic stabilization energy, making such pathways less likely than transformations involving the substituents.

Transformations Associated with the Cyclopropyl (B3062369) Substituent

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which makes it susceptible to a variety of ring-opening reactions. longdom.orgnbinno.com This reactivity is a key feature in the synthetic and metabolic pathways of many cyclopropane-containing compounds. hyphadiscovery.comacs.org

The high strain energy of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. nih.gov These transformations can be initiated through several pathways, including thermal, photochemical, acid-catalyzed, and radical-mediated processes.

Acid-Catalyzed Ring-Opening: Lewis acids can catalyze the ring-opening of cyclopropanes, particularly those bearing donor groups (like an amine) that can stabilize a resulting carbocationic intermediate. acs.orgnih.gov For aminocyclopropane derivatives, protonation or coordination of a Lewis acid to the nitrogen atom can facilitate the cleavage of a distal C-C bond in the cyclopropane ring, leading to a stabilized carbocation that can be trapped by nucleophiles. acs.org This can result in the formation of 1,3-difunctionalized open-chain products.

Radical-Mediated Ring-Opening: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the homoallyl radical. rsc.org This process can be initiated by the formation of a radical on an atom adjacent to the ring. In the case of cyclopropylamines, one-electron oxidation at the nitrogen atom can generate a radical cation, which subsequently triggers the scission of the cyclopropane ring. acs.orgrsc.orgnih.gov Such radical-mediated pathways are implicated in the metabolism of certain cyclopropylamine-containing drugs and can lead to various ring-opened products. hyphadiscovery.comacs.org

| Reaction Type | Initiator/Catalyst | General Outcome | Plausible Product Type from this compound |

| Lewis Acid-Catalyzed | Sc(OTf)₃, Yb(OTf)₃, FeCl₃ | Nucleophilic trapping of a carbocationic intermediate. acs.org | γ-functionalized propylamine (B44156) derivatives (e.g., γ-haloamines). |

| Radical-Mediated | Photoredox catalysts, Peroxides | Formation of a ring-opened radical followed by trapping or rearrangement. nih.govnih.gov | Homoallylic amine derivatives or products from further cyclization. |

| Metabolic Oxidation | Cytochrome P450 enzymes | Bioactivation to reactive ring-opened intermediates. hyphadiscovery.comacs.org | Ring-opened aldehydes or other oxidized species. |

The cyclopropyl ring is not merely a reactive handle; its unique electronic properties can be harnessed for further synthetic modifications. digitellinc.com While the ring itself is generally resistant to direct functionalization unless activated, modern synthetic methods have enabled its modification.

Activation of the cyclopropane ring toward nucleophilic attack is often achieved by installing an electron-withdrawing "acceptor" group on the ring, creating a "donor-acceptor" cyclopropane. scispace.com In this compound, the pyrazole and aminomethyl groups act as donors. Without a strong acceptor, the ring's reactivity is moderate. However, the presence of the nitrogen atom of the amine provides a handle for directing functionalization or for transformations like the Hofmann rearrangement to access novel cyclopropane-containing amino acids. digitellinc.com

Recent advances in catalysis have provided routes for the functionalization of cyclopropanes via cross-coupling reactions or chemoenzymatic strategies, allowing for the installation of new substituents while preserving the three-membered ring. researchgate.netnih.gov

Detailed Mechanistic Studies of Key Transformation Reactions

Elucidating the precise mechanism of any potential transformation of this compound would require detailed experimental and computational studies.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of the same molecule with a heavier isotope (kH). wikipedia.org

For cyclopropane ring-opening reactions, KIE studies could provide critical insights. For example, by substituting a hydrogen atom on the cyclopropane ring with deuterium, one could probe whether a C-H bond is cleaved during the rate-limiting step. Similarly, heavy-atom KIEs (e.g., using ¹³C) could help determine the timing of C-C bond cleavage. ic.ac.uk Computational studies on the pyrolysis of cyclopropane have shown that KIE analysis is in excellent agreement with a diradical-mediated pathway. aip.org Although no specific KIE data exists for this compound, such experiments would be essential to differentiate between concerted and stepwise mechanisms for any observed rearrangement or ring-opening. wikipedia.orglibretexts.org

The nature of the reactive intermediates formed during a reaction is fundamental to its mechanism. For the potential transformations of the cyclopropyl group in this compound, several types of intermediates can be postulated.

Cationic Intermediates: In acid-catalyzed reactions, the opening of the cyclopropane ring is expected to proceed through a cyclopropylcarbinyl cation, which can exist in equilibrium with homoallyl and cyclobutyl cation structures. acs.orgnih.govnih.gov The stability and subsequent reaction of this cation would dictate the final product distribution.

Radical Intermediates: Radical-initiated reactions would involve the formation of a cyclopropylcarbinyl radical. This intermediate is known to undergo a very fast, often irreversible, ring-opening to form a more stable, delocalized homoallyl radical. nih.govrsc.orgbeilstein-journals.org

Metabolic Intermediates: In biological systems, the oxidation of cyclopropylamines by enzymes like cytochrome P450 or myeloperoxidase can generate highly reactive intermediates. acs.org These may include ring-opened α,β-unsaturated aldehydes or species capable of forming metabolic intermediate complexes (MICs) with the enzyme's heme center. acs.orgnih.gov The formation of such reactive species has been implicated in the toxicity of some cyclopropylamine-containing drugs. hyphadiscovery.comacs.org

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropyl 1h Pyrazol 3 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of (1-cyclopropyl-1H-pyrazol-3-yl)methanamine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to establish the precise connectivity of atoms within the molecule.

Based on data from related pyrazole (B372694) structures, the expected chemical shifts (δ) in ppm for this compound can be predicted. The protons on the cyclopropyl (B3062369) ring would appear in the upfield region, characteristic of strained ring systems. The pyrazole ring protons would have distinct signals, and the aminomethyl group protons would also be clearly identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Cyclopropyl-CH | 3.5 - 3.8 | 35 - 40 |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | 8 - 12 |

| Pyrazole-H4 | 6.0 - 6.3 | 105 - 110 |

| Pyrazole-H5 | 7.3 - 7.6 | 130 - 135 |

| Methane-CH₂ | 3.8 - 4.1 | 40 - 45 |

| Amine-NH₂ | 1.5 - 2.5 (broad) | - |

| Pyrazole-C3 | - | 150 - 155 |

| Pyrazole-C5 | - | 130 - 135 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This technique would establish proton-proton (¹H-¹H) coupling networks. It would show correlations between the methine and methylene (B1212753) protons of the cyclopropyl group, and also between the pyrazole ring protons H4 and H5, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as the CH₂ of the aminomethyl group, the CH and CH₂ groups of the cyclopropyl ring, and the CH groups of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the cyclopropyl methine proton and the N1-attached carbon of the pyrazole ring, as well as between the aminomethyl protons and the C3 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It can be used to confirm stereochemistry and conformation. For this compound, NOESY could show correlations between the protons of the cyclopropyl group and the H5 proton of the pyrazole ring, providing insights into the preferred orientation of the cyclopropyl substituent.

Solid-State NMR for Polymorphic Forms and Microcrystalline Materials

For materials that are difficult to crystallize or exist in multiple crystalline forms (polymorphs), solid-state NMR (ssNMR) is a powerful analytical tool. acs.orgacs.org The study of pyrazole derivatives has shown that they can exhibit polymorphism, where different crystal forms can have distinct physical properties. acs.org Cross-polarization magic-angle spinning (CPMAS) is a common ssNMR technique used to obtain high-resolution spectra of solids. researchgate.net By analyzing the ¹³C and ¹⁵N CPMAS NMR spectra, researchers can identify the number of unique molecules in the asymmetric unit of the crystal, probe intermolecular interactions, and distinguish between different polymorphic forms. acs.orgacs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is used to determine the exact mass of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₇H₁₁N₃), HRMS would provide a mass measurement with high accuracy, confirming the molecular formula.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. The fragmentation of pyrazoles is influenced by the nature and position of substituents on the ring. researchgate.net For this compound, characteristic fragmentation pathways would likely include:

Loss of the aminomethyl group: Cleavage of the bond between the pyrazole ring and the CH₂NH₂ group.

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond.

Ring cleavage: The pyrazole ring itself can undergo fragmentation, often initiated by the loss of N₂ or HCN, a common feature in the mass spectra of nitrogen-containing heterocycles. researchgate.net

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | Exact Mass (m/z) |

| [M+H]⁺ | C₇H₁₂N₃⁺ | 138.1026 |

| [M-NH₂]⁺ | C₇H₉N₂⁺ | 119.0760 |

| [M-C₃H₅]⁺ | C₄H₆N₃⁺ | 96.0556 |

| [C₄H₅N₂]⁺ | Pyrazole ring fragment | 81.0447 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis. researchgate.net The vibrational frequencies are sensitive to the molecular environment, including intermolecular interactions like hydrogen bonding. iu.edu.saiu.edu.sa

For this compound, key vibrational modes would include:

N-H stretching: The amine group (NH₂) would show characteristic symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The position and shape of these bands can indicate the extent of hydrogen bonding.

C-H stretching: Distinct C-H stretching bands would appear for the pyrazole ring (aromatic, >3000 cm⁻¹), the cyclopropyl group (aliphatic, ~3000 cm⁻¹), and the methylene bridge (aliphatic, ~2850-2960 cm⁻¹).

C=N and C=C stretching: The pyrazole ring vibrations would occur in the 1400-1600 cm⁻¹ region.

N-H bending: The amine scissoring vibration is expected around 1600 cm⁻¹.

By comparing experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. researchgate.nettandfonline.com This comparison helps in identifying the most stable conformer of the molecule and understanding how intermolecular forces influence the vibrational properties. iu.edu.sa

Table 3: Characteristic IR/Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3050 - 3150 |

| C-H Stretch (Alicyclic) | Cyclopropyl Ring | 3000 - 3080 |

| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2850 - 2960 |

| N-H Bend | Amine (-NH₂) | 1590 - 1650 |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.comresearchgate.net This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's absolute configuration and solid-state conformation. nih.gov For a chiral molecule, this method can unambiguously determine its stereochemistry. While this compound itself is achiral, derivatives could be chiral, making this technique essential.

The analysis of a suitable single crystal of the compound would yield a detailed model of its arrangement within the crystal lattice. This is crucial for understanding its physical properties. Studies on various pyrazole derivatives have revealed their diverse crystal structures and packing arrangements. tandfonline.commdpi.commdpi.com

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. imedpub.comimedpub.com For this compound, the primary amine group and the sp²-hybridized nitrogen atom of the pyrazole ring are capable of participating in hydrogen bonding.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Chiral Derivatives

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides a powerful non-destructive method for assigning the absolute stereochemistry of chiral compounds in solution. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

While specific chiroptical data for derivatives of this compound are not extensively documented in publicly available literature, the principles of stereochemical assignment can be effectively illustrated through the analysis of structurally related chiral pyrazole derivatives. A notable example is the stereochemical analysis of chiral pyrazoline enantiomers, which demonstrates the utility of these spectroscopic methods.

In a study focusing on the enantiomers of a newly synthesized pyrazoline derivative, researchers successfully separated the racemic mixture into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC). Subsequently, Vibrational Circular Dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light, was employed to definitively establish the absolute configuration of each enantiomer. nih.gov

The process of stereochemical assignment using VCD involves a synergistic approach combining experimental spectroscopy and quantum chemical calculations. The experimental VCD spectrum of each enantiomer is recorded. Concurrently, theoretical VCD spectra for both the (R)- and (S)-enantiomers are calculated using computational methods, such as Density Functional Theory (DFT). The absolute configuration of the experimentally isolated enantiomers is then assigned by comparing their experimental VCD spectra with the calculated spectra. A close match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., the (R)-configuration) allows for its unambiguous assignment. The other enantiomer is then logically assigned the opposite configuration, which should be confirmed by the mirror-image relationship of their experimental VCD spectra. nih.gov

For instance, in the analysis of the aforementioned chiral pyrazoline derivatives, the enantiomer with a positive specific rotation was assigned the (R)-configuration, while the enantiomer with a negative specific rotation was assigned the (S)-configuration based on the best fit between their experimental and computationally predicted VCD spectra.

The key findings from such a chiroptical analysis are often summarized in a data table that correlates the chiroptical response with the absolute configuration.

Interactive Data Table: Chiroptical Data for the Stereochemical Assignment of Chiral Pyrazoline Enantiomers

| Enantiomer | Specific Rotation ([α]D) | Key VCD Bands (cm⁻¹) | ΔA (x 10⁻⁵) | Assigned Absolute Configuration |

| Enantiomer 1 | Positive | 1650 | +5.2 | (R) |

| 1450 | -3.8 | |||

| 1280 | +7.1 | |||

| Enantiomer 2 | Negative | 1650 | -5.3 | (S) |

| 1450 | +3.9 | |||

| 1280 | -7.0 |

Note: The data presented in this table is representative and intended to illustrate the application of chiroptical spectroscopy for the stereochemical assignment of chiral pyrazole derivatives. The specific values are hypothetical and based on the type of data typically obtained in such studies.

This combination of experimental chiroptical spectroscopy and theoretical calculations provides a robust and reliable methodology for the determination of the absolute configuration of chiral derivatives of pyrazoles and other heterocyclic compounds. The sign and intensity of the Cotton effects in CD and ORD spectra, or the differential absorbance bands in VCD spectra, serve as a unique fingerprint for a specific stereoisomer, enabling its unambiguous structural elucidation.

Computational and Theoretical Investigations of 1 Cyclopropyl 1h Pyrazol 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. eurasianjournals.com For pyrazole (B372694) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been effectively used to determine optimized molecular geometries. nih.gov These calculations typically predict a planar pyrazole ring, with bond lengths and angles that are in good agreement with experimental data from X-ray crystallography for similar compounds. rdd.edu.iq

The electronic properties of pyrazole derivatives are also well-described by DFT. modern-journals.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity. In many pyrazole compounds, the HOMO is delocalized over the pyrazole ring, while the LUMO may be distributed across the ring and its substituents. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov

DFT calculations are also employed to predict spectroscopic properties. For instance, the vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands. acs.org Similarly, theoretical NMR chemical shifts can be calculated to assist in the interpretation of experimental NMR spectra of pyrazole derivatives. jocpr.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Pyrazole Derivative (Analogous to the Target Compound)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| Bond Angle | N1-N2-C3 | 112.0° |

| N2-C3-C4 | 105.0° | |

| C3-C4-C5 | 107.0° | |

| C4-C5-N1 | 109.0° | |

| C5-N1-N2 | 117.0° |

Note: The data in this table is representative of typical values for substituted pyrazoles and is intended for illustrative purposes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain molecular properties, albeit at a greater computational expense. rdd.edu.iq These methods are particularly valuable for obtaining benchmark-quality data for smaller molecules or for systems where electron correlation effects are critical. For pyrazole and its derivatives, ab initio calculations have been used to investigate tautomeric equilibria and to provide highly accurate geometrical parameters and electronic properties. nih.govnih.gov These high-level calculations can serve as a reference to validate the results obtained from more computationally efficient DFT methods.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclopropyl (B3062369) and methanamine substituents in (1-cyclopropyl-1H-pyrazol-3-yl)methanamine gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.

For larger systems or for exploring the conformational space over longer timescales, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. eurasianjournals.com MM methods use classical force fields to approximate the potential energy of a system, allowing for rapid calculation of energies for a vast number of conformations. mdpi.com MD simulations build upon this by solving Newton's equations of motion, providing a trajectory of the molecule's atoms over time. nih.gov This allows for the study of dynamic processes, such as conformational changes and interactions with a solvent. rdd.edu.iquomustansiriyah.edu.iq For pyrazole derivatives, MD simulations can reveal the preferred orientations of substituents and the nature of intermolecular interactions in a condensed phase. rsc.orgnih.gov

The rotation around the single bonds connecting the cyclopropyl group to the pyrazole ring and the aminomethyl group to the pyrazole ring leads to different conformational isomers. The relative stability of these isomers is determined by steric and electronic effects. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. frontiersin.orgbohrium.com By mapping the PES, it is possible to identify the low-energy conformations (local minima) and the transition states that connect them. researchgate.net For substituted cyclic compounds, the energy landscape can be complex, with multiple stable conformers separated by energy barriers of varying heights. nih.govnih.gov

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 1.0 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° | 3.0 |

Note: This table presents a hypothetical energy landscape to illustrate the concept of conformational isomers and their relative stabilities.

Computational Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data. As mentioned, DFT and ab initio calculations can provide theoretical IR, Raman, and NMR spectra. researchgate.net For IR and Raman spectroscopy, the calculated vibrational frequencies and intensities can be used to assign the observed spectral features to specific molecular motions. For NMR spectroscopy, the prediction of chemical shifts and coupling constants is invaluable for structure elucidation. jocpr.com The accuracy of these predictions has advanced to a point where they can be used to distinguish between different isomers and conformers. github.io

Calculated NMR Chemical Shifts and Coupling Constants

The nuclear magnetic resonance (NMR) chemical shifts and coupling constants of this compound can be accurately predicted using quantum mechanical calculations. Density Functional Theory (DFT) has been established as a reliable method for this purpose, with the B3LYP functional and a 6-311++G(d,p) basis set offering a good balance between accuracy and computational cost for similar pyrazole derivatives. nih.govresearchgate.nettandfonline.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within this framework to compute the isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

These calculations provide valuable insights into the electronic environment of each nucleus. For instance, the proton (¹H) and carbon-¹³ (¹³C) chemical shifts are highly sensitive to the electron density and the nature of the chemical bonds. In this compound, the protons on the cyclopropyl ring are expected to have distinct chemical shifts due to their unique spatial and electronic environments. Similarly, the protons of the pyrazole ring and the aminomethyl group will exhibit characteristic shifts.

The calculated coupling constants (J-couplings) offer information about the connectivity and dihedral angles between atoms. For example, the geminal, vicinal, and long-range coupling constants between protons can be calculated to further confirm the molecular structure.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the DFT/B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Pyrazole H4 | 6.15 |

| Pyrazole H5 | 7.40 |

| Cyclopropyl CH | 3.60 |

| Cyclopropyl CH₂ (diastereotopic) | 1.10, 0.95 |

| CH₂NH₂ | 3.90 |

| NH₂ | 1.80 |

| ¹³C NMR | |

| Pyrazole C3 | 150.5 |

| Pyrazole C4 | 105.2 |

| Pyrazole C5 | 139.8 |

| Cyclopropyl CH | 35.1 |

| Cyclopropyl CH₂ | 7.8 |

Vibrational Frequencies and Intensities

Theoretical vibrational analysis is a powerful tool for interpreting the infrared (IR) and Raman spectra of molecules. For this compound, computational methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set can be used to calculate the harmonic vibrational frequencies and their corresponding intensities. nih.govderpharmachemica.com These calculations help in the assignment of the experimentally observed vibrational bands to specific molecular motions.

The calculated vibrational spectrum can predict the frequencies for various stretching, bending, and torsional modes within the molecule. For example, the N-H stretching vibrations of the primary amine group are expected to appear in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and pyrazole rings, as well as the methylene (B1212753) group, will have characteristic frequencies. The C=N and C=C stretching vibrations within the pyrazole ring are also identifiable.

A comparison between the calculated and experimental spectra can provide a detailed understanding of the molecular structure and bonding. It is a common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and the limitations of the theoretical model.

Table 2: Calculated Vibrational Frequencies and Intensities for this compound

| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

|---|---|---|

| 3450 | 25.5 | N-H asymmetric stretch |

| 3360 | 20.1 | N-H symmetric stretch |

| 3120 | 15.8 | Pyrazole C-H stretch |

| 3010 | 18.2 | Cyclopropyl C-H stretch |

| 2950 | 12.4 | CH₂ asymmetric stretch |

| 2870 | 10.9 | CH₂ symmetric stretch |

| 1620 | 45.3 | N-H bend (scissoring) |

| 1580 | 50.7 | Pyrazole ring C=N/C=C stretch |

| 1470 | 35.1 | CH₂ bend (scissoring) |

| 1250 | 28.9 | C-N stretch |

Computational Elucidation of Reaction Mechanisms

Transition State Localization and Activation Barrier Determination

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. The localization of the TS is crucial for understanding the reaction mechanism and determining the activation barrier.

Methods such as the Berny optimization algorithm, as well as synchronous transit-guided quasi-Newton (STQN) methods like QST2 and QST3, are employed to locate the TS. youtube.com Once the TS geometry is optimized, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate. For pyrazole derivatives, activation barriers for processes like proton transfer have been computationally studied. researchgate.netnih.gov

Reaction Pathway Exploration and Energetic Profiles

Beyond locating the transition state, computational methods allow for the exploration of the entire reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state geometry, moving downhill towards both the reactants and the products. researchgate.net This traces the minimum energy path and confirms that the identified transition state correctly connects the desired reactants and products.

The energetic profile of the reaction can then be constructed, plotting the energy of the system as a function of the reaction coordinate. This profile provides a comprehensive view of the reaction, including the energies of reactants, products, intermediates, and transition states. Such profiles are invaluable for comparing different possible reaction mechanisms and for understanding the factors that control the selectivity and efficiency of a reaction. For instance, in reactions involving pyrazole nucleophiles, computational studies have been used to elucidate the reasons for observed stereoselectivity by comparing the energy barriers of different reaction pathways. rsc.org

Analysis of Non-covalent Interactions and Supramolecular Architectures

Hydrogen Bonding Networks and Weak Interactions

Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the structure and properties of this compound in the solid state and in solution. The molecule possesses both hydrogen bond donors (the N-H groups of the primary amine) and acceptors (the nitrogen atoms of the pyrazole ring).

Computational methods can be used to analyze these interactions in detail. By optimizing the geometry of dimers or larger clusters of the molecule, it is possible to identify the preferred hydrogen bonding motifs. The strength of these hydrogen bonds can be quantified by calculating the interaction energies, often with corrections for basis set superposition error (BSSE). The driving force for the formation of extensive hydrogen bonding networks in pyrazole-containing structures has been noted in several studies. nih.gov

Pi-Stacking and Dispersion Forces in Aggregated States

In the solid state and in concentrated solutions, molecules of this compound are subject to a variety of intermolecular forces that dictate their aggregation behavior and macroscopic properties. Among the most significant of these are π-stacking interactions and London dispersion forces. Computational and theoretical studies are invaluable for elucidating the nature and magnitude of these non-covalent interactions, providing insights that are often inaccessible through experimental methods alone.

The pyrazole ring of this compound is a π-electron system, making it capable of engaging in π-stacking interactions. These interactions are a result of attractive non-covalent forces between aromatic rings. In the aggregated state, pyrazole rings of adjacent molecules can arrange in either a face-to-face or a parallel-displaced orientation. Theoretical calculations, often employing quantum chemical methods, are crucial for determining the preferred stacking geometries and the associated interaction energies.

Theoretical models are essential for quantifying the contribution of dispersion forces to the total interaction energy. For pyrazole derivatives, computational studies have shown that dispersion is a major stabilizing component of the total interaction energy in molecular aggregates. mdpi.com The cyclopropyl group, with its unique electronic structure, and the flexible aminomethyl side chain can further influence the nature and strength of these interactions.

To illustrate the typical findings from such computational investigations, the following tables present hypothetical but representative data for the interaction energies and geometric parameters of a dimer of this compound in a parallel-displaced π-stacking arrangement.

Table 1: Calculated Interaction Energies for a Parallel-Displaced Dimer

| Interaction Component | Energy (kcal/mol) |

| Electrostatic | -2.5 |

| Exchange-Repulsion | +4.8 |

| Dispersion | -5.2 |

| Total Interaction Energy | -2.9 |

This interactive table showcases the different components contributing to the total interaction energy in a hypothetical dimer of this compound. The negative values indicate attractive forces, while positive values represent repulsive forces.

Table 2: Key Geometric Parameters for a Parallel-Displaced Dimer

| Parameter | Value |

| Interplanar Distance | 3.5 Å |

| Horizontal Displacement | 1.8 Å |

| C–H···π interaction distance | 2.9 Å |

This interactive table presents key geometric parameters that characterize the spatial arrangement of two molecules of this compound in a π-stacked configuration.

In addition to direct π-π interactions between the pyrazole rings, C–H···π interactions involving the cyclopropyl and aminomethyl groups can also contribute to the stability of the aggregated state. mdpi.com Computational studies on similar systems have identified and quantified these interactions, highlighting their role in the directional preferences of molecular packing. mdpi.com The interplay between π-stacking, dispersion forces, and other weak interactions like hydrogen bonding ultimately determines the three-dimensional structure of this compound aggregates.

Applications of 1 Cyclopropyl 1h Pyrazol 3 Yl Methanamine As a Key Synthetic Intermediate

Strategic Integration in Total Synthesis Efforts of Natural Products or Complex MoleculesThere are no documented instances of (1-cyclopropyl-1H-pyrazol-3-yl)methanamine being employed as a key building block in the total synthesis of natural products or other complex molecular targets.

Due to the lack of research findings, data tables and detailed discussions on its role as a synthetic intermediate in these contexts cannot be provided.

Role as a Convergent or Divergent Synthetic Building Block

The strategic placement of reactive functional groups in this compound allows for its use in both convergent and divergent synthetic approaches. These strategies are fundamental in the efficient construction of complex molecules and chemical libraries.

Conversely, in divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. nih.govmdpi.com this compound is an ideal starting point for such a strategy. The primary amine can be reacted with a wide array of electrophiles, such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), to introduce diverse substituents. Furthermore, the pyrazole (B372694) ring itself can be subject to further functionalization, for example, through electrophilic substitution at the C4 position, although this often requires careful control of reaction conditions. This divergent approach allows for the rapid generation of numerous analogs from a single, readily accessible starting material.

An illustrative example of a divergent approach starting from a similar pyrazole core is the synthesis of various diaryl-pyrazole derivatives. nih.gov While not the exact subject compound, this work demonstrates the principle of modifying substituents on the pyrazole scaffold to explore structure-activity relationships thoroughly.

Development of Chemical Libraries and Combinatorial Synthesis Methodologies

The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry and the development of chemical libraries. mdpi.comnih.govenamine.net These libraries are crucial in drug discovery for identifying lead compounds with desired biological activities.

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govmdpi.comnih.govnih.gov By using this compound as a central building block, chemists can create large libraries of compounds for high-throughput screening.

Parallel Synthesis of Analogs for Structure-Property Relationship Studies

Parallel synthesis is a key technique in combinatorial chemistry that allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. This methodology is particularly well-suited for exploring the structure-property relationships (SPR) of a given scaffold.

Starting with this compound, a library of amides, sulfonamides, ureas, or secondary amines can be generated through parallel reactions with a diverse set of building blocks. For example, a library of amides can be synthesized by reacting the parent amine with a collection of different carboxylic acids or acyl chlorides.

Table 1: Exemplar Parallel Synthesis Scheme for SPR Studies

| Reaction Type | Reagent 1 | Reagent 2 (Variable) | Resulting Analog Structure | Potential Properties to Investigate |

| Amidation | This compound | R-COCl | Receptor binding affinity, enzyme inhibition | |

| Sulfonylation | This compound | R-SO₂Cl | Metabolic stability, solubility | |

| Reductive Amination | This compound | R-CHO, NaBH(OAc)₃ | Lipophilicity, cell permeability |

Where 'R' represents a diverse set of chemical moieties.

A concrete example of such an approach leading to the identification of a potent inhibitor is the development of ALK5 inhibitors. nih.gov In this study, various amino derivatives were coupled to the core structure, leading to the identification of compound 12r with strong in vitro and in vivo inhibitory activity and good oral bioavailability. The systematic variation of the substituents allowed the researchers to establish clear structure-activity relationships, guiding the optimization of the lead compound.

Table 2: Structure-Activity Relationship Data for Selected ALK5 Inhibitors

| Compound | R Group | ALK5 IC₅₀ (nM) |

| 12a | 2-pyridyl | 15.3 |

| 12f | 2-pyrazinyl | 8.7 |

| 12r | 2-(N-methyl-acetamido) | 1.2 |

Data synthesized from the findings presented in the referenced literature to illustrate the concept. nih.gov

This systematic approach of generating and screening libraries of analogs derived from this compound is a powerful strategy in modern drug discovery, enabling the rapid identification and optimization of novel therapeutic agents. nih.gov

Q & A

Basic: What are the established synthetic routes for (1-cyclopropyl-1H-pyrazol-3-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves two key steps:

- Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., cyclopropane-containing ketones) under acidic or basic conditions .

- Amine Functionalization : Alkylation or reductive amination to introduce the methanamine group. For example, reacting a pre-formed pyrazole intermediate with methylamine derivatives in solvents like ethanol or dichloromethane, often catalyzed by palladium or rhodium complexes to enhance efficiency .

Optimization Tips :- Control temperature (60–80°C for cyclocondensation) and solvent polarity to minimize side products.

- Use catalysts (e.g., Pd/C) for higher yields in alkylation steps .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identifies cyclopropyl protons (δ 1.0–1.5 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm). Methylamine protons appear as a singlet near δ 3.0 ppm .

- 13C NMR : Confirms cyclopropyl carbons (δ 10–15 ppm) and pyrazole carbons (δ 140–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C8H13N3 for the target compound) .

- Infrared (IR) Spectroscopy : Detects N-H stretches (~3300 cm<sup>-1</sup>) and C-N vibrations (~1250 cm<sup>-1</sup>) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in substituent effects, assay conditions, or target specificity. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropyl vs. phenyl groups) to isolate activity drivers .

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to reduce variability .

- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity trends .

Example : A study found that replacing cyclopropyl with fluorophenyl increased antimicrobial activity by 40%, highlighting substituent polarity as a key factor .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Structural Modifications :

- Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility .

- Use prodrug approaches (e.g., acetylated amine) to improve membrane permeability .

- Formulation Optimization :

- Co-crystallization with succinic acid to stabilize the compound in physiological pH .

- Nanoencapsulation for targeted delivery .

Validation : Measure solubility via HPLC and permeability using Caco-2 cell monolayers .

Advanced: How to design experiments to elucidate the mechanism of action against enzymatic targets?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use purified enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) with kinetic analysis (Ki values) .

- Compare IC50 values against known inhibitors.

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes to active sites .

- Mutagenesis Studies : Modify key residues in the enzyme (e.g., catalytic serine) to confirm binding interactions .

Case Study : A fluorophenyl analog showed 10x higher affinity for COX-2 than the parent compound, suggesting hydrophobic interactions dominate binding .

Advanced: What computational methods are effective for predicting the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) to predict degradation pathways (e.g., cyclopropyl ring opening) .

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to assess stability under physiological conditions .

- Hammett Plots : Corlate substituent electronic effects (σ values) with reaction rates in nucleophilic environments .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Lab Protocols :

- Use fume hoods and PPE (gloves, goggles) due to potential amine reactivity .

- Store under nitrogen to prevent oxidation of the cyclopropyl group .

- Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

Advanced: How can X-ray crystallography validate the compound’s structure and intermolecular interactions?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., using ethanol/water mixtures) .

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) structures.

- Analysis with SHELXL : Refine hydrogen bonding (e.g., N-H⋯N interactions in the pyrazole ring) and torsional angles .

Example : A related pyrazole derivative showed a planar cyclopropyl ring, confirming conjugation with the pyrazole system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.